REACTION_SMILES
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[CH2:19]1[O:20][CH2:21][CH2:22][CH2:23]1.[CH3:1][n:2]1[c:3]2[n:4]([c:5]3[c:6]1[cH:7][cH:8][cH:9][cH:10]3)[cH:11][c:12]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[n:13]2.[Cl:24][CH2:25][Cl:26].[O:27]=[Mn:28]=[O:29]>>[CH3:1][n:2]1[c:3]2[n:4]([c:5]3[c:6]1[cH:7][cH:8][cH:9][cH:10]3)[cH:11][c:12]([CH:14]=[O:15])[n:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CCOC(=O)c1cn2c3ccccc3n(C)c2n1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cn2c3ccccc3n(C)c2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Mn]=O
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Name
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Type
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product
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Smiles
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Cn1c2ccccc2n2cc(C=O)nc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |